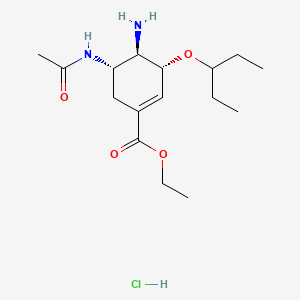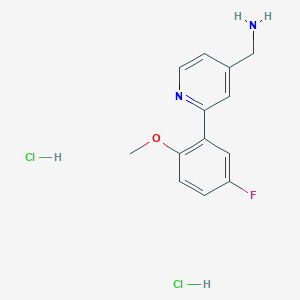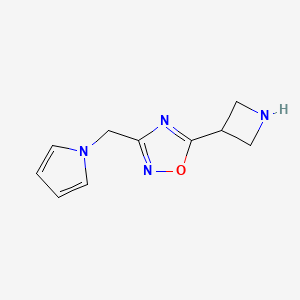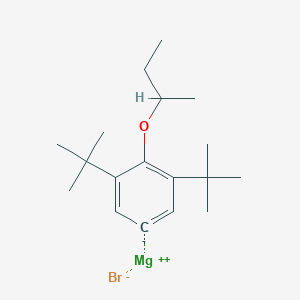
(4-sec-Butyloxy-3,5-di-t-butylphenyl)magnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The presence of the sec-butyloxy and tert-butyl groups in its structure makes it a unique reagent with specific reactivity and stability characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide typically involves the reaction of 4-sec-butyloxy-3,5-di-tert-butylbromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Generally maintained at room temperature or slightly elevated.
Solvent: THF is used as the solvent due to its ability to stabilize the Grignard reagent.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion of the starting material.
Industrial Production Methods
On an industrial scale, the production of (4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of larger reactors, continuous flow systems, and automated control of reaction parameters to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common substrates.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF or other ethers are typically used to stabilize the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Coupled Products: Formed in cross-coupling reactions, leading to the formation of new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
(4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of polymers and advanced materials.
Medicinal Chemistry: Utilized in the synthesis of drug candidates and bioactive compounds.
Catalysis: Acts as a reagent in catalytic processes to form carbon-carbon bonds.
Mecanismo De Acción
The mechanism of action of (4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This leads to the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophiles. The pathways involved are typically nucleophilic addition and substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (4-sec-butyloxy-3,5-dimethylphenyl)magnesium bromide
- (4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide
Uniqueness
(4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide is unique due to the presence of both sec-butyloxy and tert-butyl groups, which provide specific steric and electronic properties. These properties influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C18H29BrMgO |
|---|---|
Peso molecular |
365.6 g/mol |
Nombre IUPAC |
magnesium;2-butan-2-yloxy-1,3-ditert-butylbenzene-5-ide;bromide |
InChI |
InChI=1S/C18H29O.BrH.Mg/c1-9-13(2)19-16-14(17(3,4)5)11-10-12-15(16)18(6,7)8;;/h11-13H,9H2,1-8H3;1H;/q-1;;+2/p-1 |
Clave InChI |
UYWQOSYIHHADBX-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)OC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


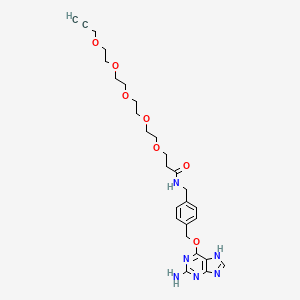

![5-((R)-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14885163.png)

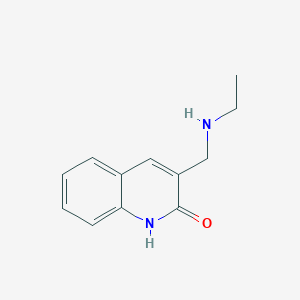
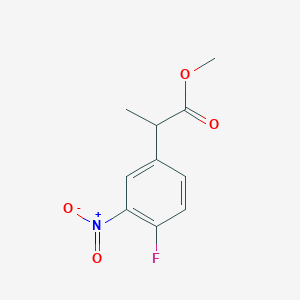
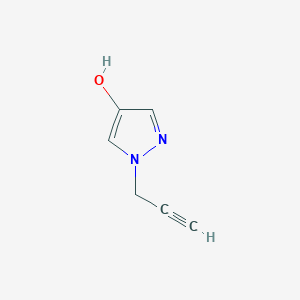
![7-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885218.png)
